Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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Description
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a useful research compound. Its molecular formula is C18H16F3NO4 and its molecular weight is 367.324. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards certain enzymes by lowering the pka of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
dimethyl 3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-16(23)13-12-7-4-8-22(12)15(14(13)17(24)26-2)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYZOVUESXYPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.